molecular formula C27H25FN4O3 B7690606 1-[4-(2-Fluorophenyl)piperazin-1-YL]-2-{2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-YL]phenoxy}ethan-1-one

1-[4-(2-Fluorophenyl)piperazin-1-YL]-2-{2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-YL]phenoxy}ethan-1-one

Cat. No.: B7690606
M. Wt: 472.5 g/mol
InChI Key: UBBOCGIGWFETNF-UHFFFAOYSA-N
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Description

1-[4-(2-Fluorophenyl)piperazin-1-YL]-2-{2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-YL]phenoxy}ethan-1-one is a complex organic compound that features a piperazine ring substituted with a fluorophenyl group and an oxadiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(2-Fluorophenyl)piperazin-1-YL]-2-{2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-YL]phenoxy}ethan-1-one typically involves multiple steps. . The reaction conditions often involve the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and solvents like dichloromethane.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as chromatography and crystallization is also common to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

1-[4-(2-Fluorophenyl)piperazin-1-YL]-2-{2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-YL]phenoxy}ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine ring and the oxadiazole moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols under mild conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

1-[4-(2-Fluorophenyl)piperazin-1-YL]-2-{2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-YL]phenoxy}ethan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[4-(2-Fluorophenyl)piperazin-1-YL]-2-{2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-YL]phenoxy}ethan-1-one involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Molecular docking studies have shown that the binding site of this compound in certain proteins may differ from that of other conventional inhibitors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[4-(2-Fluorophenyl)piperazin-1-YL]-2-{2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-YL]phenoxy}ethan-1-one is unique due to its combination of a fluorophenyl group, a piperazine ring, and an oxadiazole moiety. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

1-[4-(2-fluorophenyl)piperazin-1-yl]-2-[2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25FN4O3/c1-19-7-6-8-20(17-19)26-29-27(35-30-26)21-9-2-5-12-24(21)34-18-25(33)32-15-13-31(14-16-32)23-11-4-3-10-22(23)28/h2-12,17H,13-16,18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBBOCGIGWFETNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NOC(=N2)C3=CC=CC=C3OCC(=O)N4CCN(CC4)C5=CC=CC=C5F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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